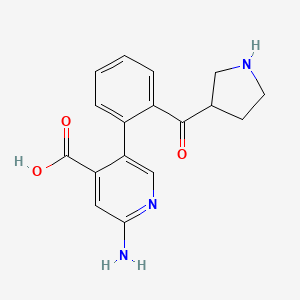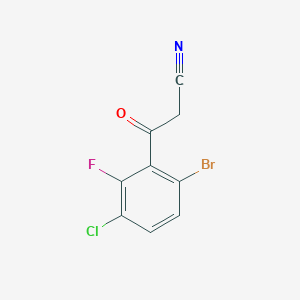
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile is an organic compound with the molecular formula C9H4BrClFNO. It is a derivative of benzoylacetonitrile, featuring bromine, chlorine, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-fluorobenzoylacetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of benzoylacetonitrile derivatives followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The process often requires the use of catalysts and specific reaction conditions to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoylacetonitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-3-chloro-2-fluorobenzoylacetonitrile involves its interaction with various molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and function.
類似化合物との比較
Similar Compounds
6-Bromo-3-chloro-2-fluorobenzaldehyde: A related compound with similar halogen substituents but different functional groups.
3-Bromo-2-chloro-6-fluorobenzonitrile: Another compound with a similar halogenation pattern on the benzene ring.
Uniqueness
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and properties compared to other halogenated benzoylacetonitrile derivatives. This uniqueness makes it valuable for specialized applications in chemical synthesis and research.
特性
分子式 |
C9H4BrClFNO |
|---|---|
分子量 |
276.49 g/mol |
IUPAC名 |
3-(6-bromo-3-chloro-2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)9(12)8(5)7(14)3-4-13/h1-2H,3H2 |
InChIキー |
CFPVGDRNQWDFOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)F)C(=O)CC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


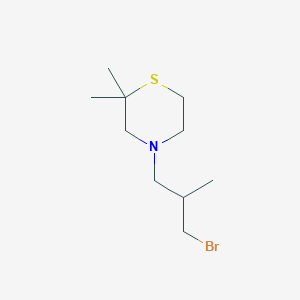
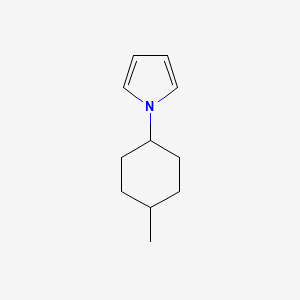
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)
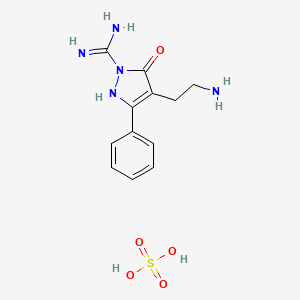
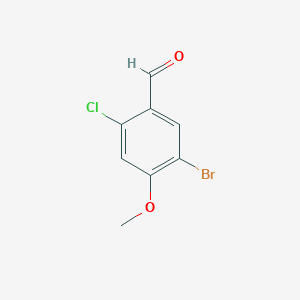

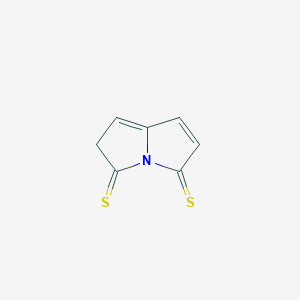
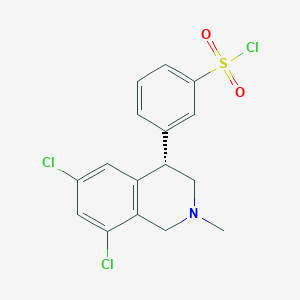
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
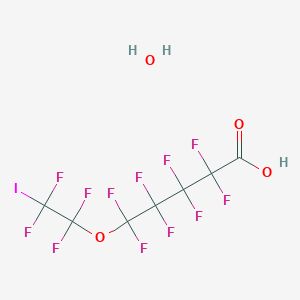
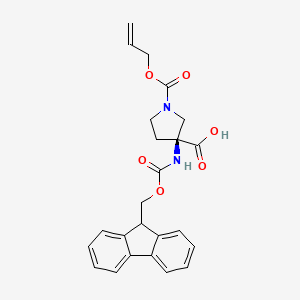
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
